molecular formula C13H22BrNO2 B14879953 Tert-butyl 8-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate

Tert-butyl 8-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B14879953
M. Wt: 304.22 g/mol
InChI Key: ALLAUOFZRBHDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 8-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic structure provides a rigid framework that can influence the compound’s reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves multiple steps. One common approach starts with the formation of the spirocyclic core, followed by functionalization to introduce the bromomethyl and tert-butyl ester groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The bromomethyl group is usually introduced via a halogenation reaction using reagents like N-bromosuccinimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group and the spirocyclic core.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis of the ester group would produce the carboxylic acid.

Scientific Research Applications

Tert-butyl 8-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for drug design, potentially leading to the development of new pharmaceuticals.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

    Biological Studies: The compound can be used to study the interaction of spirocyclic structures with biological targets, providing insights into their potential therapeutic effects.

Mechanism of Action

The mechanism of action of tert-butyl 8-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic core provides a rigid framework that can enhance binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
  • Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Uniqueness

Tert-butyl 8-(bromomethyl)-6-azaspiro[34]octane-6-carboxylate is unique due to the presence of the bromomethyl group, which provides additional reactivity compared to similar compounds

Properties

Molecular Formula

C13H22BrNO2

Molecular Weight

304.22 g/mol

IUPAC Name

tert-butyl 8-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C13H22BrNO2/c1-12(2,3)17-11(16)15-8-10(7-14)13(9-15)5-4-6-13/h10H,4-9H2,1-3H3

InChI Key

ALLAUOFZRBHDKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCC2)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.